Ethyl 4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate
Description
Ethyl 4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate is a triazolopyrimidine derivative featuring a 4-methoxyphenyl group at position 3, a sulfanyl group at position 7, and an ethyl 3-oxobutanoate side chain. Its synthesis involves alkylation of a triazolopyrimidine thione precursor with ethyl 3-oxobutanoate derivatives under alkaline conditions, yielding a molecule with moderate solubility and reactivity due to the ester and ketone moieties .
Properties
IUPAC Name |
ethyl 4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S/c1-3-26-14(24)8-12(23)9-27-17-15-16(18-10-19-17)22(21-20-15)11-4-6-13(25-2)7-5-11/h4-7,10H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIYTWIFJBIMDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NC=NC2=C1N=NN2C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001331600 | |
| Record name | ethyl 4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001331600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816199 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
863500-99-6 | |
| Record name | ethyl 4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001331600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Ethyl 4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate is a novel triazole-pyrimidine hybrid compound. The primary targets of this compound are human microglia and neuronal cells. These cells play a crucial role in the central nervous system, contributing to neuroprotection and anti-inflammatory responses.
Mode of Action
The compound interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. This interaction results in significant anti-neuroinflammatory properties. This compound also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells.
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits ER stress and apoptosis, and the NF-kB inflammatory pathway. These pathways are crucial for maintaining cellular homeostasis and responding to cellular stress. By inhibiting these pathways, this compound can potentially exert neuroprotective and anti-inflammatory effects.
Pharmacokinetics
The compound’s promising neuroprotective and anti-inflammatory properties suggest that it may have favorable pharmacokinetic properties.
Result of Action
As a result of its action, this compound shows promising neuroprotective and anti-inflammatory properties. It significantly inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production, reducing inflammation. It also reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3, protecting neuronal cells from damage.
Biochemical Analysis
Biochemical Properties
Ethyl 4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate plays a significant role in biochemical reactions, particularly in the context of neuroprotection and anti-inflammatory responses. This compound interacts with various enzymes, proteins, and biomolecules. Notably, it has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in lipopolysaccharide-stimulated human microglia cells. These interactions suggest that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in neuroinflammatory conditions.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In human neuronal cells, this compound has demonstrated neuroprotective activity by reducing the expression of endoplasmic reticulum chaperone BIP and the apoptosis marker cleaved caspase-3. Additionally, it influences cell signaling pathways, including the NF-kB inflammatory pathway, thereby modulating gene expression and cellular metabolism. These cellular effects highlight the potential of this compound in protecting neuronal cells from stress and inflammation.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to active residues of ATF4 and NF-kB proteins, inhibiting endoplasmic reticulum stress and apoptosis. By modulating these pathways, this compound can reduce inflammation and promote cell survival. These interactions underscore the compound’s potential as a therapeutic agent for neurodegenerative diseases and inflammatory conditions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its neuroprotective and anti-inflammatory properties over extended periods in vitro
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound has shown promising neuroprotective and anti-inflammatory effects without significant toxicity. At higher doses, potential adverse effects, including toxicity, may be observed. It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that modulate its metabolism and bioavailability. These interactions can influence metabolic flux and metabolite levels, potentially affecting the compound’s efficacy and safety. Understanding these metabolic pathways is essential for optimizing the therapeutic use of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can influence the compound’s therapeutic efficacy and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Biological Activity
Ethyl 4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate is a complex organic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : 358.43 g/mol
This structure combines a triazolo-pyrimidine core with a methoxyphenyl substituent, which is associated with various biological activities.
1. Anticancer Activity
Research indicates that derivatives of triazolo[4,5-d]pyrimidine exhibit significant anticancer properties. Specifically, compounds similar to this compound have shown promising results against various cancer cell lines:
- In Vitro Studies : In studies involving MCF-7 human breast cancer cells, derivatives demonstrated high cytotoxicity with IC₅₀ values indicating effective dose-response relationships. For instance, compounds derived from similar structures inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 10 | Induces apoptosis via caspase activation |
| Compound B | MDA-MB-231 | 15 | Inhibits cell cycle progression at G2/M phase |
2. Antimicrobial Activity
This compound also exhibits notable antimicrobial properties. In vitro evaluations showed effectiveness against several pathogenic bacteria:
- Minimum Inhibitory Concentration (MIC) : Various derivatives displayed MIC values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong bactericidal activity .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Escherichia coli | 0.25 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Apoptosis Pathways : The compound has been shown to inhibit endoplasmic reticulum stress and apoptosis pathways, which are crucial in cancer cell survival.
- Anti-inflammatory Effects : It also modulates the NF-kB signaling pathway, leading to decreased production of pro-inflammatory cytokines such as TNF-α and nitric oxide in stimulated microglial cells .
- Antioxidant Properties : Some studies suggest that these compounds may exhibit antioxidant properties, potentially protecting cells from oxidative stress-related damage.
Case Study 1: Breast Cancer Treatment
A recent study evaluated the effects of this compound on breast cancer models in vivo. Mice treated with the compound exhibited reduced tumor growth rates compared to control groups, alongside improved survival rates.
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial efficacy, derivatives were tested against clinical isolates of resistant bacteria. The results indicated that these compounds could serve as potential alternatives to conventional antibiotics due to their potent activity against multidrug-resistant strains.
Scientific Research Applications
Anticancer Activity
Research indicates that triazolo[4,5-d]pyrimidine derivatives, including ethyl 4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate, exhibit promising anticancer properties. A study highlighted that these compounds can inhibit various cancer cell lines by inducing apoptosis and inhibiting proliferation pathways. The mechanism often involves the modulation of signal transduction pathways associated with tumor growth .
Antimicrobial Properties
This compound has shown potential as an antimicrobial agent against various bacterial strains. Its efficacy is attributed to the ability to disrupt bacterial cell wall synthesis and function. In vitro studies have demonstrated significant activity against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties. Research suggests that it can inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases .
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases. It appears to exert protective effects on neuronal cells by reducing oxidative stress and inflammation .
Case Study 1: Anticancer Efficacy
A study conducted on a series of triazolo[4,5-d]pyrimidine derivatives, including this compound, demonstrated significant cytotoxic effects on human cancer cell lines. The results indicated IC50 values in the low micromolar range for several tested lines, suggesting high potency as an anticancer agent .
Case Study 2: Antimicrobial Activity
In a comparative study assessing various derivatives against Staphylococcus aureus and Escherichia coli, this compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against both strains, demonstrating its potential as a broad-spectrum antimicrobial agent .
Case Study 3: Anti-inflammatory Mechanism
In vivo experiments using animal models for arthritis showed that treatment with this compound resulted in a significant reduction in joint swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Variations
The triazolopyrimidine core is shared among several derivatives, but substituents critically influence their properties:
Physicochemical Properties
- Solubility: The ethyl 3-oxobutanoate group in the target compound offers moderate aqueous solubility, surpassing the lipophilic ethylthio derivative (compound 4) but inferior to glycosylated analogs .
- In contrast, the ethylthio group (compound 4) and dioxolane (compound 26) are more hydrolytically stable .
Research Findings and Implications
Structure-Activity Relationships (SAR) :
- The 4-methoxyphenyl group is conserved across active derivatives, suggesting its role in target binding.
- Ester and ketone groups enhance reactivity but may reduce metabolic stability compared to alkylthio or glycosyl groups.
- Therapeutic Potential: The target compound’s balanced solubility and reactivity make it a promising lead for anticancer drug development. Further optimization could involve hybridizing its ester group with sugar moieties (as in compounds 6a-c ) to improve bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
